1-(Bromomethyl)-2-chloro-3,4-dimethoxybenzene
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Overview
Description
1-(Bromomethyl)-2-chloro-3,4-dimethoxybenzene is an organic compound with the molecular formula C9H10BrClO2. It is a derivative of benzene, featuring bromomethyl, chloro, and dimethoxy substituents. This compound is of interest in organic synthesis and various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(Bromomethyl)-2-chloro-3,4-dimethoxybenzene can be synthesized through several methods. One common approach involves the bromination of 2-chloro-3,4-dimethoxytoluene using N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide. The reaction typically occurs in an inert solvent like carbon tetrachloride under reflux conditions .
Industrial Production Methods: Industrial production of this compound may involve similar bromination reactions but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors to ensure consistent reaction conditions and efficient heat management .
Chemical Reactions Analysis
Types of Reactions: 1-(Bromomethyl)-2-chloro-3,4-dimethoxybenzene undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of new carbon-nitrogen, carbon-sulfur, or carbon-oxygen bonds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents (e.g., dimethylformamide) at elevated temperatures.
Oxidation: Potassium permanganate in aqueous or acidic medium, or chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran.
Major Products:
Nucleophilic Substitution: Substituted benzene derivatives with various functional groups.
Oxidation: Aldehydes or carboxylic acids.
Reduction: Methyl derivatives.
Scientific Research Applications
1-(Bromomethyl)-2-chloro-3,4-dimethoxybenzene has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(Bromomethyl)-2-chloro-3,4-dimethoxybenzene depends on the specific reactions it undergoes. In nucleophilic substitution reactions, the bromomethyl group acts as a leaving group, allowing nucleophiles to attack the carbon center. The chloro and dimethoxy groups can influence the reactivity and selectivity of these reactions by stabilizing intermediates or transition states through electronic effects .
Comparison with Similar Compounds
1-(Bromomethyl)-2-chlorobenzene: Lacks the dimethoxy groups, making it less electron-rich and potentially less reactive in certain nucleophilic substitution reactions.
1-(Bromomethyl)-3,4-dimethoxybenzene: Lacks the chloro group, which can affect the compound’s reactivity and selectivity in various chemical reactions.
1-(Chloromethyl)-2-chloro-3,4-dimethoxybenzene: Substitutes bromine with chlorine, which can alter the compound’s reactivity due to the different leaving group abilities of bromine and chlorine.
Uniqueness: 1-(Bromomethyl)-2-chloro-3,4-dimethoxybenzene is unique due to the combination of bromomethyl, chloro, and dimethoxy groups, which provide a balance of reactivity and stability, making it a versatile intermediate in organic synthesis .
Properties
IUPAC Name |
1-(bromomethyl)-2-chloro-3,4-dimethoxybenzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrClO2/c1-12-7-4-3-6(5-10)8(11)9(7)13-2/h3-4H,5H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FSKSHIWXDFHKQF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C=C1)CBr)Cl)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrClO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.53 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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